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Compound of Interest

Compound Name: 4-Aminoquinaldine

Cat. No.: B107616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Amino-2-

methylquinoline, a heterocyclic amine with significant potential in medicinal chemistry and

materials science. This document outlines the key structural features, spectroscopic properties,

and relevant biological pathways associated with this compound, supported by experimental

data and methodologies.

Molecular Structure and Crystallographic Data
4-Amino-2-methylquinoline, also known as 4-aminoquinaldine, is a quinoline derivative with

an amino group at the 4-position and a methyl group at the 2-position. Its structure has been

elucidated through single-crystal X-ray diffraction of its monohydrate form. The crystal structure

is stabilized by a network of intermolecular hydrogen bonds involving the amino group, the

quinoline nitrogen, and the water molecule.[1]

Crystallographic Data
The crystallographic data for 4-Amino-2-methylquinoline monohydrate provides precise

information on the solid-state conformation and packing of the molecule.
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Parameter Value

Chemical Formula C₁₀H₁₀N₂·H₂O

Molecular Weight 176.22 g/mol

Crystal System Orthorhombic

a 4.7432 (8) Å

b 13.9070 (13) Å

c 14.5129 (16) Å

Volume 957.3 (2) Å³

Z 4

Radiation Mo Kα

Temperature 298 (2) K

Data sourced from reference[1]

Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the molecular structure of 4-Amino-2-

methylquinoline and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the

hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment

Data not available - -

¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

Data not available -

Note: Specific, experimentally derived and assigned chemical shifts and coupling constants for

4-Amino-2-methylquinoline were not available in the searched literature. The tables are

provided as a template for experimental data.

Vibrational Spectroscopy (FTIR and FT-Raman)
The Fourier Transform Infrared (FTIR) and FT-Raman spectra reveal the characteristic

vibrational modes of the functional groups present in 4-Amino-2-methylquinoline. The

experimental vibrational frequencies show good agreement with theoretical wavenumbers

calculated by ab initio and DFT methods.[2]

Key FTIR and FT-Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment

3445 (FTIR) NH₂ asymmetric stretching

3320 (FTIR) NH₂ symmetric stretching

3065 (FT-Raman) C-H stretching (aromatic)

2925 (FT-Raman) C-H stretching (methyl)

1625 (FTIR) NH₂ scissoring

1595 (FT-Raman) C=C stretching (quinoline)

1375 (FTIR) CH₃ symmetric bending

1270 (FTIR) C-N stretching

Data compiled from reference[2]

Mass Spectrometry
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Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

4-Amino-2-methylquinoline.

Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

158 100 [M]⁺

130 ~50 [M-C₂H₄]⁺

157 ~40 [M-H]⁺

Data interpreted from NIST Mass Spectrometry Data Center via PubChem.[3]

Experimental Protocols
Synthesis of 4-Amino-2-methylquinoline (Representative
Method)
This protocol is a representative method for the synthesis of 4-aminoquinoline derivatives via

nucleophilic aromatic substitution.

Materials:

4-Chloro-2-methylquinoline

Ammonia (aqueous solution, 28-30%)

Ethanol

Round-bottom flask

Reflux condenser

Heating mantle

Magnetic stirrer
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Rotary evaporator

Beakers, graduated cylinders, and other standard laboratory glassware

Silica gel for column chromatography

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-

chloro-2-methylquinoline in ethanol.

Add an excess of aqueous ammonia solution to the flask.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with

water to remove excess ammonia and any inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system to obtain pure 4-Amino-2-methylquinoline.

Spectroscopic and Crystallographic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis of

4-Amino-2-methylquinoline.
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Workflow for Structural Analysis of 4-Amino-2-methylquinoline
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Caption: Workflow for the synthesis, purification, and structural analysis of 4-Amino-2-

methylquinoline.

Detailed Experimental Protocols
FTIR Spectroscopy: The FTIR spectrum of solid 4-Amino-2-methylquinoline is recorded using a

Bruker IFS 66V spectrometer.[4] A small amount of the finely ground sample is mixed with

potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded in

the range of 4000-400 cm⁻¹.
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¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a standard NMR spectrometer

(e.g., 400 MHz). The sample is prepared by dissolving approximately 10-20 mg of 4-Amino-2-

methylquinoline in a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

X-ray Crystallography: Single crystals of 4-Amino-2-methylquinoline monohydrate suitable for

X-ray diffraction are grown by slow evaporation of a solvent. A suitable crystal is mounted on a

diffractometer. Data collection is performed at a controlled temperature (e.g., 298 K) using Mo

Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares

on F².

Biological Significance and Signaling Pathways
4-Aminoquinoline derivatives are known for their wide range of biological activities, including

anticancer and anti-inflammatory properties. One of the key targets for some 4-aminoquinoline

derivatives is the Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator in the NOD

signaling pathway, which plays a significant role in the innate immune response.

Inhibition of the RIPK2 Signaling Pathway
The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the

potential point of inhibition by 4-aminoquinoline derivatives.
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Caption: The NOD2 signaling pathway, highlighting the central role of RIPK2 and its potential

inhibition by 4-aminoquinoline derivatives.

This guide provides a foundational understanding of the structural and analytical aspects of 4-

Amino-2-methylquinoline. Further research into its biological activities and mechanism of action

will be crucial for its development as a therapeutic agent or functional material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. "FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-A" by N.
PUVIARASAN, V. ARJUNAN et al. [journals.tubitak.gov.tr]

To cite this document: BenchChem. [In-Depth Structural Analysis of 4-Amino-2-
methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107616#4-amino-2-methylquinoline-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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